Cas no 84218-46-2 (N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine)
![N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine structure](https://pt.kuujia.com/scimg/cas/84218-46-2x500.png)
84218-46-2 structure
Nome do Produto:N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine
N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine
- N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]pyridin-2-amine
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-indolylmethyl)-2-((2-pyridylamino)methyl)-
- 6,7-Dimethoxy-1-(3-indolylmethyl)-2-((2-pyridylamino)methyl)-1,2,3,4-tetrahydroisoquinoline
- 84218-46-2
- DTXSID901004482
- N-({1-[(1H-Indol-3-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl}methyl)pyridin-2-amine
-
- Inchi: InChI=1S/C26H28N4O2/c1-31-24-14-18-10-12-30(17-29-26-9-5-6-11-27-26)23(21(18)15-25(24)32-2)13-19-16-28-22-8-4-3-7-20(19)22/h3-9,11,14-16,23,28H,10,12-13,17H2,1-2H3,(H,27,29)
- Chave InChI: NHNYUZCMDKOVGM-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(N(CCC2=C1)CNC3=CC=CC=N3)CC4=CNC5=CC=CC=C54)OC
Propriedades Computadas
- Massa Exacta: 428.221
- Massa monoisotópica: 428.221
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 7
- Complexidade: 592
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.9
- Superfície polar topológica: 62.4A^2
Propriedades Experimentais
- Densidade: 1.244
- Ponto de ebulição: 650.7°C at 760 mmHg
- Ponto de Flash: 347.3°C
- Índice de Refracção: 1.671
N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine Literatura Relacionada
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
K. S. Sujith,C. N. Ramachandran Phys. Chem. Chem. Phys., 2016,18, 3746-3754
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
84218-46-2 (N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine) Produtos relacionados
- 1780183-58-5((3-Chloro-6-fluoro-2-methoxyphenyl)methanol)
- 1292369-68-6(4-(3-fluorophenyl)-3-nitropyridine)
- 1478966-87-8(3-(5-Fluoropyridin-3-yl)azetidin-3-ol)
- 1049414-30-3(2-(2-methoxyphenoxy)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}acetamide)
- 1421481-40-4(N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzene-1-sulfonamide)
- 39607-92-6(1-(3-chloro-2-methylpropyl)-4-methylpiperazine)
- 66595-46-8(N-(4-methylpiperidine-1-carbothioyl)benzamide)
- 1339835-47-0(1-(2-methylpropane-2-sulfonyl)piperidin-4-amine)
- 543717-57-3(3-4-(2,3-Dimethylphenyl)piperazin-1-yl-3-oxopropanenitrile)
- 2734779-40-7((2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane))
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
